molecular formula C9H9BrF2O2 B1489595 5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene CAS No. 1416360-39-8

5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene

Cat. No. B1489595
CAS RN: 1416360-39-8
M. Wt: 267.07 g/mol
InChI Key: ACWRIGLBUPGFRC-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene, also known as 5-BDB, is a compound belonging to the class of organic compounds known as haloarenes. It is a colorless, volatile liquid with a sweet odor. 5-BDB is used in a variety of applications, including synthesis, research, and industrial applications.

Scientific Research Applications

Bromination Studies

Bromination reactions are crucial in organic synthesis, allowing for the functionalization of compounds for further chemical transformations. For instance, Shainyan et al. (1993) investigated the bromination of ambident nucleophiles, revealing the sensitivity to substituents and the role of steric effects in determining the bromination patterns of benzene derivatives (Shainyan, Eventova, & Rappoport, 1993). This study highlights the complexity of bromination reactions and their dependency on the molecular structure.

Synthesis of Biologically Active Compounds

The synthesis of biologically active molecules often involves halogenated intermediates due to their reactivity and ability to participate in various organic transformations. Akbaba et al. (2010) demonstrated the total synthesis of a natural product involving brominated intermediates, showcasing the relevance of such compounds in the synthesis of complex molecules with potential biological activities (Akbaba, Balaydın, Göksu, Şahin, & Menzek, 2010).

Material Science Applications

In the field of materials science, brominated benzene derivatives are utilized for the preparation of polymers with specific properties. Kubo et al. (2005) incorporated π-conjugated polymers into silica, creating composites with unique optical properties, which could have implications for electronics and photonics (Kubo, Takimoto, Minami, Uno, Itoh, & Shoyama, 2005).

Antioxidant and Antibacterial Properties

The search for natural antioxidants and antibacterial agents has led to the investigation of marine algae and their bromophenol contents. Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating their potent antioxidant activities (Li, Li, Gloer, & Wang, 2011). Similarly, Xu et al. (2003) focused on the antibacterial bromophenols from the same alga, highlighting their potential in combating bacterial infections (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).

properties

IUPAC Name

5-bromo-1,3-difluoro-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O2/c1-13-2-3-14-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRIGLBUPGFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-(2-methoxyethoxy)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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